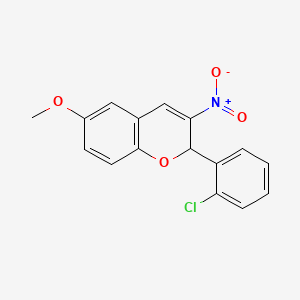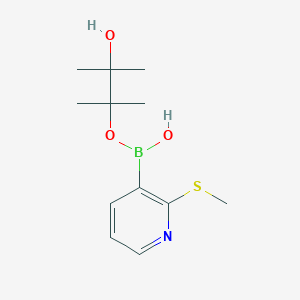
(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-methylsulfanylpyridin-3-yl)borinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-methylsulfanylpyridin-3-yl)borinic acid is a complex organic compound that features a borinic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-methylsulfanylpyridin-3-yl)borinic acid typically involves multiple steps. One common method includes the reaction of 2-methylsulfanylpyridine with boronic acid derivatives under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-methylsulfanylpyridin-3-yl)borinic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a boronic acid derivative, while reduction could produce a borinic ester.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-methylsulfanylpyridin-3-yl)borinic acid is used as a reagent in organic synthesis. It can act as a catalyst in various reactions, enhancing the efficiency and selectivity of the process.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with specific enzymes or receptors, influencing biological pathways and processes.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.
Wirkmechanismus
The mechanism of action of (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-methylsulfanylpyridin-3-yl)borinic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and influencing downstream pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-methylsulfanylpyridin-3-yl)boronic acid
- (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-methylsulfanylpyridin-3-yl)borinic ester
Uniqueness
Compared to similar compounds, (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-methylsulfanylpyridin-3-yl)borinic acid has unique structural features that may enhance its reactivity and specificity. Its borinic acid functional group can participate in a wider range of chemical reactions, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C12H20BNO3S |
|---|---|
Molekulargewicht |
269.17 g/mol |
IUPAC-Name |
(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-methylsulfanylpyridin-3-yl)borinic acid |
InChI |
InChI=1S/C12H20BNO3S/c1-11(2,15)12(3,4)17-13(16)9-7-6-8-14-10(9)18-5/h6-8,15-16H,1-5H3 |
InChI-Schlüssel |
RSFBQGDPKFVCAP-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(N=CC=C1)SC)(O)OC(C)(C)C(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Dimethyl-4-[[(2-phenylmethoxy-4-hexadecynyl)oxy]methyl]-1,3-dioxolane](/img/structure/B13804993.png)
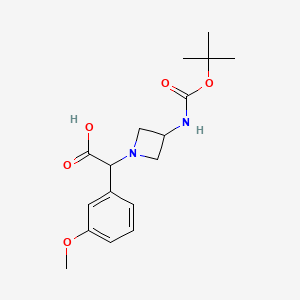
![(S)-2-Amino-N-{1-[(S)-1-((R)-1-carbamoyl-2-phenyl-ethylcarbamoyl)-2-phenyl-ethylcarbamoyl]-ethyl}-3-(4-hydroxy-phenyl)-propionamide](/img/structure/B13805010.png)

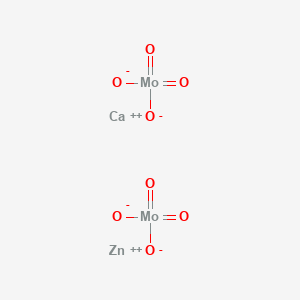
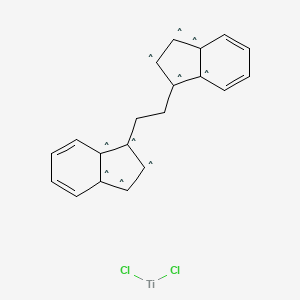
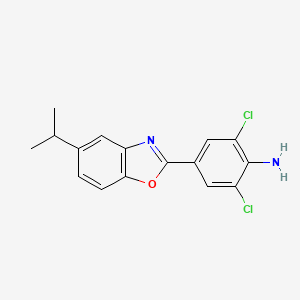
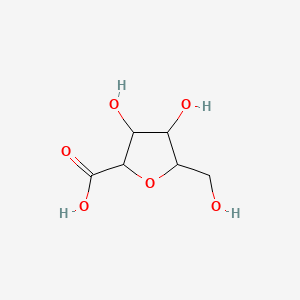



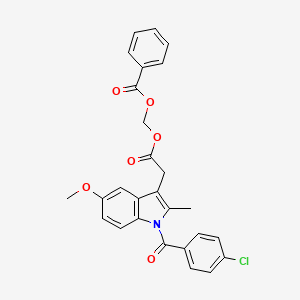
![N-((4-Methylphenyl)sulphonyl)-4-[3-(thien-2-YL)-1,2,4-oxadiazol-5-YL]piperidine-1-carboxamide](/img/structure/B13805079.png)
